
Oxomolybdenum;trihydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum trifluoride oxide is an inorganic compound with the chemical formula F₃MoO. It is a member of the molybdenum oxides family, which are known for their versatile chemical properties and applications in various fields. Molybdenum trifluoride oxide is characterized by its unique combination of fluorine and oxygen ligands bonded to a molybdenum center, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum trifluoride oxide can be synthesized through various methods, including the reaction of molybdenum hexafluoride with water or oxygen-containing compounds. One common method involves the controlled hydrolysis of molybdenum hexafluoride (MoF₆) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of molybdenum trifluoride oxide often involves large-scale hydrolysis of molybdenum hexafluoride. The process is carried out in specialized reactors designed to handle the highly reactive nature of molybdenum hexafluoride. The resulting product is then purified through various techniques, such as distillation or crystallization, to obtain high-purity molybdenum trifluoride oxide.
Chemical Reactions Analysis
Types of Reactions
Molybdenum trifluoride oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Fluorine or oxygen ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with molybdenum trifluoride oxide include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving molybdenum trifluoride oxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum pentafluoride oxide, while reduction reactions may produce molybdenum difluoride oxide.
Scientific Research Applications
Molybdenum trifluoride oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: It is studied for its potential role in biological systems, particularly in enzyme catalysis and electron transfer processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of molybdenum trifluoride oxide involves its ability to undergo redox reactions, which are essential for its catalytic activity. The compound can interact with various molecular targets, including metal centers and organic molecules, facilitating electron transfer and promoting chemical transformations. The pathways involved in these processes are complex and depend on the specific reaction conditions and substrates.
Comparison with Similar Compounds
Molybdenum trifluoride oxide can be compared with other molybdenum oxides and fluorides, such as:
Molybdenum dioxide (MoO₂): Known for its catalytic properties in hydrogenation reactions.
Molybdenum trioxide (MoO₃): Widely used in catalysis and as a precursor for other molybdenum compounds.
Molybdenum hexafluoride (MoF₆): A highly reactive compound used in the synthesis of various molybdenum fluorides.
The uniqueness of molybdenum trifluoride oxide lies in its combination of fluorine and oxygen ligands, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds.
Properties
Molecular Formula |
F3H3MoO |
|---|---|
Molecular Weight |
171.97 g/mol |
IUPAC Name |
oxomolybdenum;trihydrofluoride |
InChI |
InChI=1S/3FH.Mo.O/h3*1H;; |
InChI Key |
YTAWYOMGXFTPMM-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
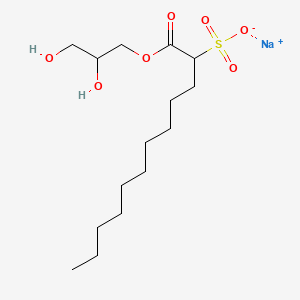
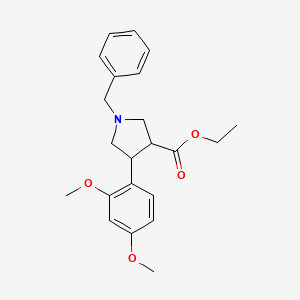

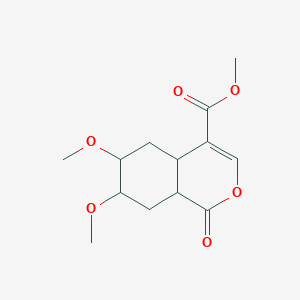
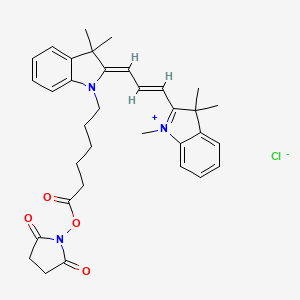
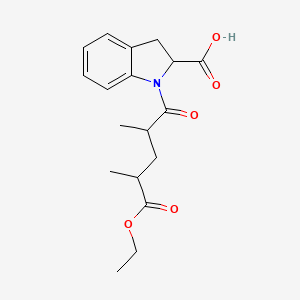


![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)


